PSB-10211 vs. Suramin: Potency Advantage in Rat P2X2 Electrophysiology
PSB-10211 inhibits ATP-evoked currents in Xenopus oocytes expressing rat P2X2 receptors with an IC₅₀ of 86 nM [1]. In contrast, the non-selective P2X antagonist suramin displays an IC₅₀ of approximately 48.7 µM in the same receptor system [2].
| Evidence Dimension | Antagonist potency at rat P2X2 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 86 nM |
| Comparator Or Baseline | Suramin: IC₅₀ ≈ 48.7 µM |
| Quantified Difference | ~566-fold more potent |
| Conditions | Xenopus oocytes expressing rat P2X2; ATP (10 µM) induced currents |
Why This Matters
Demonstrates that PSB-10211 achieves full receptor blockade at nanomolar concentrations, whereas suramin requires >500-fold higher concentrations, thereby minimizing non-specific polyanion effects and off-target binding that compromise data interpretation with suramin.
- [1] Baqi, Y., et al. (2011). Discovery of potent competitive antagonists and positive modulators of the P2X2 receptor. Journal of Medicinal Chemistry, 54(3), 817-830. View Source
- [2] Garcia-Lezana, T., et al. (1999). P2X2 characteristics of the ATP receptor coupled to [Ca2+]i increases in cultured Purkinje neurons from neonatal rat cerebellum. Neuropharmacology. View Source
